molecular formula C10H16O B6174226 rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol CAS No. 2750722-45-1

rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol

Cat. No.: B6174226
CAS No.: 2750722-45-1
M. Wt: 152.2
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Description

rac-(1R,2R,6S,7S)-tricyclo[5210,2,6]decan-3-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,6S,7S)-tricyclo[5210,2,6]decan-3-ol typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the Diels-Alder reaction, followed by a series of reduction and cyclization steps to form the tricyclic core

Industrial Production Methods

Industrial production of rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
  • rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one

Uniqueness

rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group at the 3-position. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

2750722-45-1

Molecular Formula

C10H16O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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